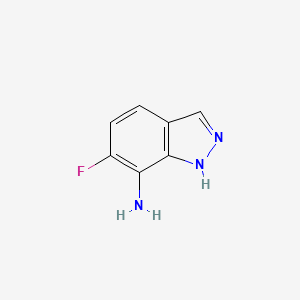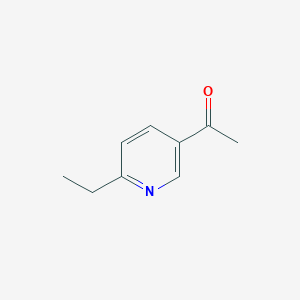
1-(6-ethylpyridin-3-yl)ethan-1-one
概要
説明
1-(6-Ethylpyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C9H11NO It is a derivative of pyridine, characterized by an ethyl group at the 6th position and an ethanone group at the 1st position of the pyridine ring
準備方法
The synthesis of 1-(6-ethylpyridin-3-yl)ethan-1-one typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 3-acetylpyridine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
化学反応の分析
1-(6-Ethylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The ethanone group can undergo nucleophilic substitution reactions, where nucleophiles replace the ethanone group, forming new compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity.
科学的研究の応用
1-(6-Ethylpyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, providing insights into biological processes.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
作用機序
The mechanism of action of 1-(6-ethylpyridin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.
類似化合物との比較
1-(6-Ethylpyridin-3-yl)ethan-1-one can be compared with other pyridine derivatives, such as:
3-Acetylpyridine: Similar in structure but lacks the ethyl group, leading to different chemical properties and reactivity.
6-Ethylpyridine: Lacks the ethanone group, resulting in different applications and reactivity.
Pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an ethanone group, leading to different chemical behavior and uses.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic chemistry, biology, medicine, and industrial processes. Further research into its properties and mechanisms of action will continue to uncover new and exciting uses for this compound.
特性
IUPAC Name |
1-(6-ethylpyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-9-5-4-8(6-10-9)7(2)11/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIWTLNXGHIQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
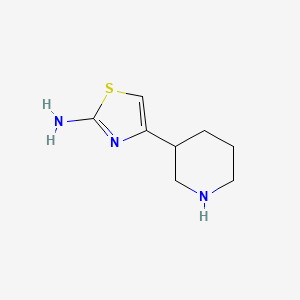
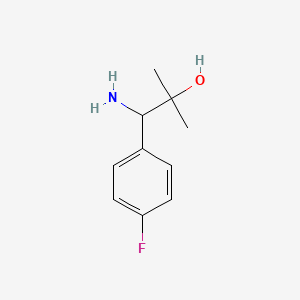




![cis-Hexahydro-cyclopenta[c]furan-1-one](/img/structure/B7963353.png)
![4,7-Diazaspiro[2.5]octan-6-one](/img/structure/B7963355.png)
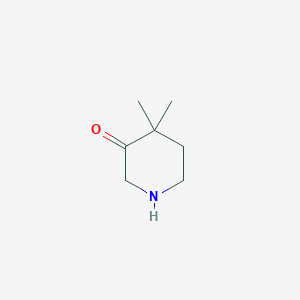
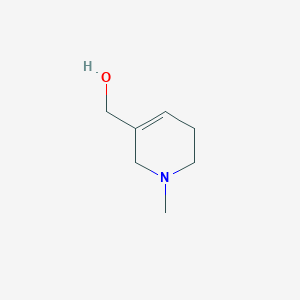
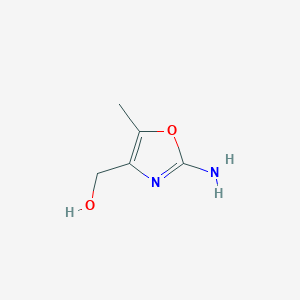

![Benzo[d]oxazol-7-ylmethanol](/img/structure/B7963385.png)
